
4-Fluoro-2-formamidobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2-formamidobutanoic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-formamidobutanoic acid typically involves the introduction of a fluorine atom into a butanoic acid derivative. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes has been explored as a green chemistry approach, offering high selectivity and mild reaction conditions . This method leverages the natural ability of enzymes to catalyze the formation of carbon-fluorine bonds, making it a promising route for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-formamidobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
4-Fluoro-2-formamidobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme-substrate interactions and protein-ligand binding, as fluorine can act as a probe in NMR spectroscopy.
Industry: The compound can be used in the production of specialty chemicals and advanced materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4-Fluoro-2-formamidobutanoic acid exerts its effects is largely dependent on its ability to interact with biological molecules. The fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity to specific molecular targets. This can lead to the modulation of enzymatic activity or receptor interactions, ultimately affecting cellular pathways and physiological responses .
Comparison with Similar Compounds
4-Fluoro-2-formamidobutanoic acid can be compared to other fluorinated compounds such as:
- 4-Fluorobenzoic acid
- 4-Fluoro-2-iodobenzoic acid
- 4-Fluoro-1,2,3-triazoles
Uniqueness: The presence of both a fluorine atom and a formamido group in this compound distinguishes it from other fluorinated compounds. This unique combination can result in distinct reactivity patterns and biological activities, making it a valuable compound for specialized applications .
Properties
Molecular Formula |
C5H8FNO3 |
|---|---|
Molecular Weight |
149.12 g/mol |
IUPAC Name |
4-fluoro-2-formamidobutanoic acid |
InChI |
InChI=1S/C5H8FNO3/c6-2-1-4(5(9)10)7-3-8/h3-4H,1-2H2,(H,7,8)(H,9,10) |
InChI Key |
CLSKMZIHFXOZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)C(C(=O)O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


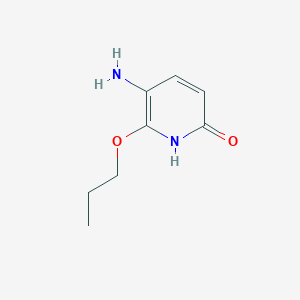
![2-[(2,2-Difluoroethyl)amino]propanamide](/img/structure/B13299001.png)
![2-{[1-(4-Fluorophenyl)propyl]amino}propan-1-ol](/img/structure/B13299002.png)
![3-{[1-(Bromomethyl)-3-methylcyclohexyl]oxy}oxetane](/img/structure/B13299013.png)
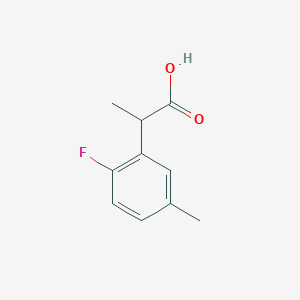
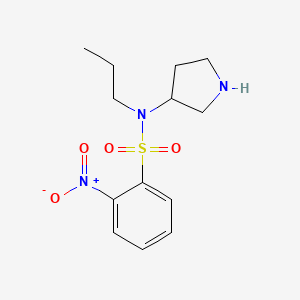
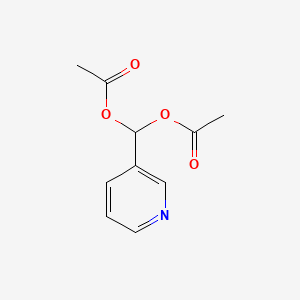
![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13299033.png)
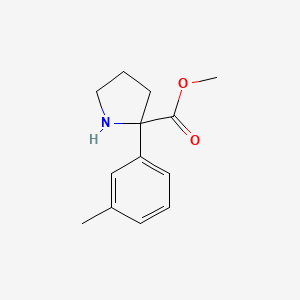
![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile](/img/structure/B13299049.png)
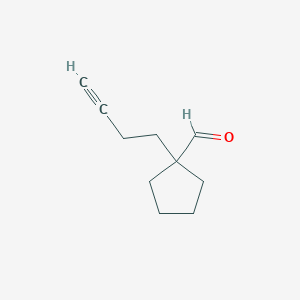

![1-[(4-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13299068.png)

